molecular formula C32H45N5O7S2 B12800430 Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- CAS No. 63870-36-0

Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-

Cat. No.: B12800430
CAS No.: 63870-36-0
M. Wt: 675.9 g/mol
InChI Key: NHGVHUVNLBETNN-UHFFFAOYSA-N
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Description

Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo dyes, which are widely used in various industries due to their stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-(decyloxy)aniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with 3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl to form the azo compound. This reaction typically occurs in an alkaline medium to facilitate the coupling process.

    Acetylation: The final step involves the acetylation of the azo compound to form the desired acetamide derivative. This is achieved by reacting the azo compound with acetic anhydride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous monitoring and automation are often employed to optimize the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.

    Substitution: The compound can participate in substitution reactions, especially at the sulfonyl groups, where nucleophiles can replace the ethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite or zinc in acidic conditions are frequently used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye for various applications, including textile dyeing and as a pH indicator due to its color-changing properties under different pH conditions.

Biology

In biological research, it is used as a staining agent for microscopy, helping to visualize cellular components and structures.

Medicine

While not commonly used directly in medicine, derivatives of this compound are studied for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, this compound is used in the manufacturing of colored plastics, inks, and coatings due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, enhancing their visibility under a microscope.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[4-[(4-nitrophenyl)azo]phenyl]-: Another azo dye with similar applications but different substituents.

    Acetamide, N-[4-[(4-methylphenyl)azo]phenyl]-: Similar structure but with a methyl group instead of a decyloxy group.

Uniqueness

The unique feature of Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- is its combination of substituents, which imparts specific chemical properties such as solubility, stability, and color intensity. This makes it particularly useful in applications requiring high-performance dyes.

Properties

CAS No.

63870-36-0

Molecular Formula

C32H45N5O7S2

Molecular Weight

675.9 g/mol

IUPAC Name

N-[7-[(4-decoxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide

InChI

InChI=1S/C32H45N5O7S2/c1-5-8-9-10-11-12-13-14-19-44-26-17-15-25(16-18-26)36-37-31-29(46(42,43)34-7-3)21-24-20-27(45(40,41)33-6-2)22-28(35-23(4)38)30(24)32(31)39/h15-18,20-22,33-34,39H,5-14,19H2,1-4H3,(H,35,38)

InChI Key

NHGVHUVNLBETNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)NCC)S(=O)(=O)NCC)NC(=O)C)O

Origin of Product

United States

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